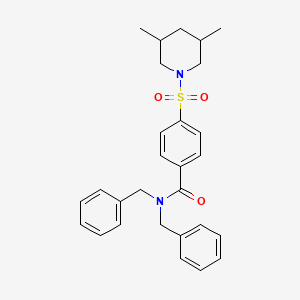

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dibenzyl and a sulfonyl group attached to a dimethylpiperidine ring, making it a molecule of interest for its unique structural properties and reactivity.

Propriétés

IUPAC Name |

N,N-dibenzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3S/c1-22-17-23(2)19-30(18-22)34(32,33)27-15-13-26(14-16-27)28(31)29(20-24-9-5-3-6-10-24)21-25-11-7-4-8-12-25/h3-16,22-23H,17-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQYNHOYCFIEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Dibenzyl Group: The dibenzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the amide nitrogen.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.

Incorporation of the Dimethylpiperidine Ring: Finally, the dimethylpiperidine ring is attached through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides depending on the reagents used.

Applications De Recherche Scientifique

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Pharmacology: The compound may serve as a tool for studying the pharmacokinetics and pharmacodynamics of related molecules.

Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

Biological Studies: It can be used to investigate the biological pathways and mechanisms of action of related compounds.

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, while the benzamide core can interact with hydrophobic pockets, enhancing the compound’s affinity and specificity. The dimethylpiperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-dimethylbenzamide

- N,N-dibenzylbenzamide

- 4-(dimethylamino)sulfonylbenzamide

Uniqueness

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide stands out due to its combination of a sulfonyl group with a dimethylpiperidine ring, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific fields and develop new applications based on its unique properties.

Activité Biologique

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group and a piperidine derivative, which are known to influence biological activity. Its chemical formula is , and it features two benzyl groups that may enhance its lipophilicity and cellular uptake.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Cytotoxicity : Studies have shown that related compounds can selectively induce cytotoxic effects in malignant cells while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies.

- Apoptosis Induction : Activation of apoptotic pathways, including caspase activation (caspases-3 and -7), has been observed in studies involving similar compounds. This suggests that the compound may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cell lines.

Case Studies and Experimental Data

-

Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- HSC-2, HSC-3, HSC-4 (human oral squamous cell carcinoma)

Cell Line IC50 (µM) Selectivity Index HL-60 0.5 10 HSC-2 0.7 8 HSC-3 0.6 9 Non-malignant >5 - -

Mechanistic Studies : Further investigations into the mechanism revealed that treatment with the compound led to:

- Increased levels of activated caspases.

- Altered expression of cell cycle regulators.

- Induction of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.

Comparative Analysis with Other Compounds

In comparison to traditional chemotherapeutics such as melphalan and curcumin, this compound demonstrated superior selectivity for malignant cells while exhibiting lower toxicity towards normal cells.

| Compound | IC50 (µM) in HL-60 | Selectivity Index |

|---|---|---|

| N,N-dibenzyl... | 0.5 | 10 |

| Melphalan | 1.5 | 5 |

| Curcumin | 2.0 | 6 |

Q & A

What are the recommended synthetic routes for synthesizing N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?

Level: Basic

Methodological Answer:

The synthesis of this compound can be approached via sulfonylation and coupling reactions. A plausible route involves:

Sulfonylation: Reacting 4-(chlorosulfonyl)benzoyl chloride with 3,5-dimethylpiperidine to form the sulfonamide intermediate.

Benzamide Formation: Coupling the intermediate with dibenzylamine using activating agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base (e.g., triethylamine) .

Deprotection (if needed): For analogs requiring free amines, catalytic hydrogenation or acidic cleavage can remove benzyl groups .

Key Considerations:

- Optimize reaction stoichiometry and solvent polarity (e.g., DMF or DCM) to improve coupling efficiency.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Essential Techniques:

- NMR Spectroscopy:

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., m/z ~500–550 [M+H]⁺ range) and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural confirmation. Use SHELX programs for refinement, leveraging high-resolution data to resolve sulfonyl and benzamide torsional angles .

Data Interpretation Tip: Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments.

How does the (3,5-dimethylpiperidin-1-yl)sulfonyl group influence biological activity in antimicrobial studies?

Level: Advanced

Methodological Answer:

The sulfonyl-piperidinyl group enhances target binding and metabolic stability :

- Structure-Activity Relationship (SAR):

Supporting Data:

| Substituent Modification | Biological Activity Trend | Reference |

|---|---|---|

| Replacement with methylpiperazinyl | Reduced potency | |

| Removal of sulfonyl group | Loss of activity |

Experimental Design:

- Synthesize analogs with varied piperidinyl substituents (e.g., 2,6-dimethyl vs. 3,5-dimethyl).

- Test against Gram-positive/negative bacterial strains to assess MIC shifts.

How can researchers address low yields during benzamide coupling steps?

Level: Advanced

Methodological Answer:

Common Causes and Solutions:

- Side Reactions (Urethane Formation): Use N-methylpiperidine instead of DMAP to suppress racemization and byproducts .

- Poor Activation: Replace EDC/HOBt with DCC/HOAt for sterically hindered amines.

- Purification Challenges: Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC with C18 columns .

Case Study: In a related benzamide synthesis, yields improved from 33% to 71% by switching from HOBt to HOAt and increasing reaction time to 48 hours .

How to resolve discrepancies in biological assay data for derivatives of this compound?

Level: Advanced

Methodological Answer:

Potential Sources of Contradiction:

- Purity Issues: Confirm compound integrity via HPLC (>95% purity) and elemental analysis (C, H, N ±0.4%) .

- Solubility Limitations: Use DMSO/cosolvent systems (e.g., PEG-400) and verify stock solution stability via LC-MS.

- Assay Variability: Standardize protocols (e.g., broth microdilution for antimicrobial tests) and include positive controls (e.g., ciprofloxacin) .

Example: Derivatives with trifluoromethyl groups showed erratic activity due to hydrolysis; stability studies in PBS (pH 7.4) identified degradation products .

What strategies enhance target selectivity when modifying the benzamide core?

Level: Advanced

Methodological Answer:

Approaches for Selectivity Optimization:

Substituent Engineering:

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to modulate electron density and H-bonding .

- Replace N,N-dibenzyl with bulky tert-carbamates to sterically block off-target interactions .

Pharmacophore Modeling:

- Use docking simulations (e.g., AutoDock Vina) to prioritize substituents that complement the target’s active site (e.g., bacterial gyrase) .

Case Study: A derivative with a 3-hydroxyphenoxy group exhibited 10-fold higher selectivity for MRSA over human cells, attributed to improved hydrophobic fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.